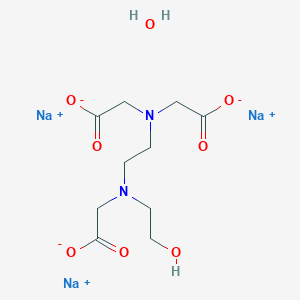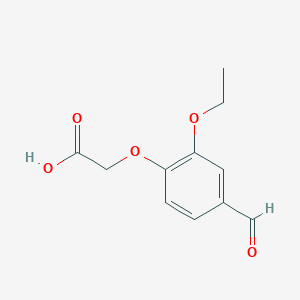
ビスジオニンC
概要
説明
Bisdionin C is a synthetic compound known for its potent inhibitory effects on chitinases, specifically acidic mammalian chitinase and chitotriosidase. These enzymes are involved in the hydrolysis of chitin, a polysaccharide found in the exoskeletons of arthropods and the cell walls of fungi.
科学的研究の応用
Bisdionin C has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of chitinases and to develop new chitinase inhibitors
Biology: Employed in research on the role of chitinases in various biological processes, such as immune response and pathogen defense
Medicine: Investigated for its potential therapeutic applications in treating diseases related to chitinase activity, such as asthma and allergic inflammation
Industry: Utilized in the development of new biocides and antifungal agents
作用機序
Bisdionin C exerts its effects by binding to the active site of chitinases, specifically interacting with conserved tryptophan residues and forming hydrogen bonds with the catalytic machinery. This binding prevents the enzyme from hydrolyzing chitin, thereby inhibiting its activity. The molecular targets of Bisdionin C include acidic mammalian chitinase and chitotriosidase, as well as bacterial chitinases .
生化学分析
Biochemical Properties
Bisdionin C plays a significant role in biochemical reactions by inhibiting the activity of chitinases, including AMCase and CHIT1 . These enzymes are involved in the degradation of chitin, a polymer found in the cell walls of various organisms . Bisdionin C interacts with these enzymes, inhibiting their activity and thereby affecting the breakdown of chitin .
Cellular Effects
The inhibition of chitinases by Bisdionin C can have various effects on cells. As chitinases play a role in the immune response against chitin-containing pathogens, the inhibition of these enzymes by Bisdionin C could potentially affect this immune response .
Molecular Mechanism
Bisdionin C exerts its effects at the molecular level through its interactions with chitinases. It acts as a competitive inhibitor, binding to the active sites of these enzymes and preventing them from interacting with their substrate, chitin .
Metabolic Pathways
Bisdionin C, as an inhibitor of chitinases, could potentially affect the metabolic pathways involving these enzymes. Chitinases are involved in the breakdown of chitin, and their inhibition by Bisdionin C could affect the levels of chitin and its metabolites .
準備方法
Synthetic Routes and Reaction Conditions
Bisdionin C is synthesized through a series of chemical reactions that involve the formation of a chitinase-inhibitor complex. The synthetic route typically begins with the preparation of a dicaffeine scaffold, which is then modified to introduce specific functional groups that enhance its inhibitory activity. The key steps in the synthesis include:
- Formation of the dicaffeine scaffold.
- Introduction of aromatic systems to interact with conserved tryptophan residues in the enzyme’s active site.
- Formation of hydrogen-bonding interactions with the catalytic machinery of the enzyme .
Industrial Production Methods
Industrial production of Bisdionin C involves scaling up the synthetic route to produce the compound in larger quantities. This process requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The compound is typically produced as a powder and stored at low temperatures to maintain its stability .
化学反応の分析
Types of Reactions
Bisdionin C primarily undergoes inhibition reactions with chitinases. It forms a complex with the enzyme, preventing it from hydrolyzing chitin. The compound does not undergo significant oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The synthesis of Bisdionin C involves reagents such as caffeine derivatives, aromatic compounds, and solvents like dimethyl sulfoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Major Products Formed
The major product formed from the synthesis of Bisdionin C is the chitinase-inhibitor complex. This complex is highly stable and exhibits potent inhibitory activity against chitinases .
類似化合物との比較
Bisdionin C is unique in its potent inhibitory activity and selectivity for chitinases. Similar compounds include:
Bisdionin F: Another chitinase inhibitor with a similar mechanism of action but different selectivity profile
Cipamfylline: A chitinase inhibitor with a different chemical structure and lower potency.
Istradefylline: A chitinase inhibitor used in research but with different pharmacological properties.
Bisdionin C stands out due to its high potency, selectivity, and stability, making it a valuable tool in scientific research and potential therapeutic applications .
特性
IUPAC Name |
1-[3-(3,7-dimethyl-2,6-dioxopurin-1-yl)propyl]-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O4/c1-20-8-18-12-10(20)14(26)24(16(28)22(12)3)6-5-7-25-15(27)11-13(19-9-21(11)2)23(4)17(25)29/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPIKAFUZRKZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCN3C(=O)C4=C(N=CN4C)N(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74857-22-0 | |
| Record name | 1,1-(Propane-1,3-diyl)bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074857220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-(PROPANE-1,3-DIYL)BIS(3,7-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT3HN8U2ZZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bisdionin C interact with its target enzyme and what are the downstream effects of this interaction?
A1: Bisdionin C exhibits submicromolar inhibition of GH18 chitinases. [] Structural analysis reveals that Bisdionin C binds to the active site cleft of the enzyme, with its two aromatic rings forming interactions with two conserved tryptophan residues. [] Additionally, Bisdionin C establishes extensive hydrogen bonds with the catalytic machinery of the enzyme. [] This binding disrupts the enzyme's ability to break down chitin, a key component of fungal cell walls and some invertebrates' exoskeletons. Inhibiting chitinases in pathogenic organisms like fungi could potentially lead to their growth inhibition or death.
Q2: The research mentions that Bisdionin C shows selectivity for bacterial-type GH18 chitinases. What makes it a promising starting point for developing specific inhibitors, and are there any structural insights into this selectivity?
A2: Bisdionin C's binding mode, specifically its interactions with the conserved tryptophan residues and catalytic machinery within the active site cleft, suggests it could be a starting point for specific inhibitor development. [] While the provided research doesn't delve into the precise structural basis for its selectivity towards bacterial-type GH18 chitinases over plant-type ones, it implies that subtle differences in the active site architecture between these enzyme subtypes might be responsible. Further research exploring these structural differences and how Bisdionin C interacts with them is needed to confirm and understand the basis of this selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



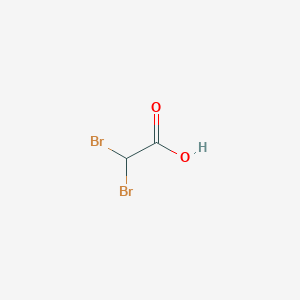

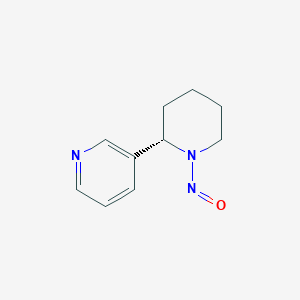

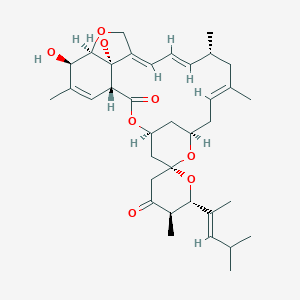
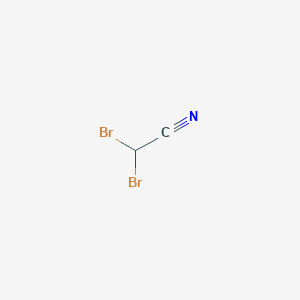
![(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B109458.png)




![(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B109487.png)
